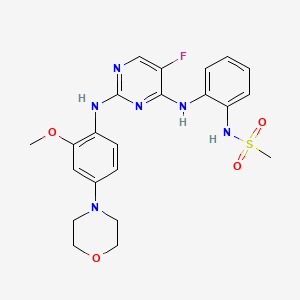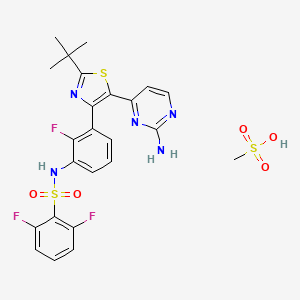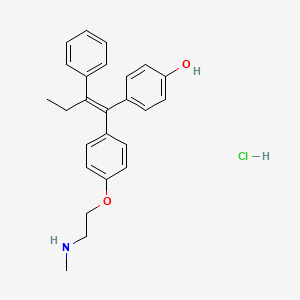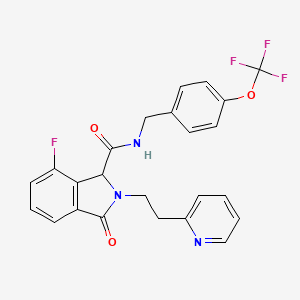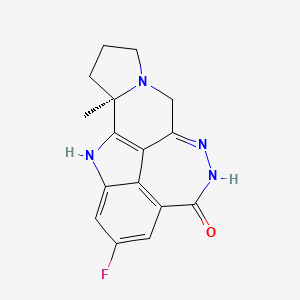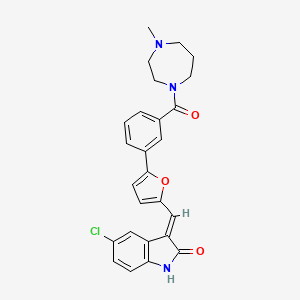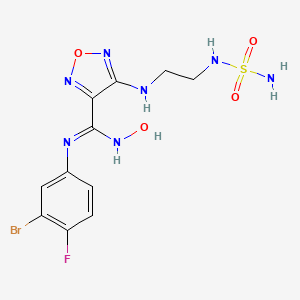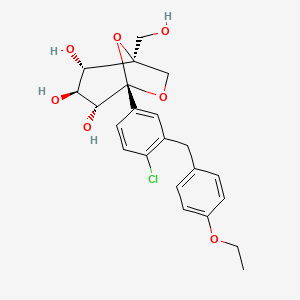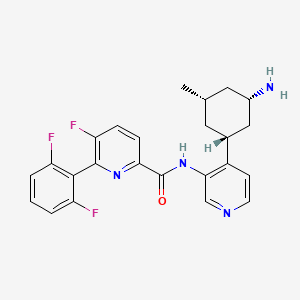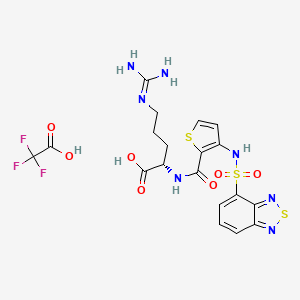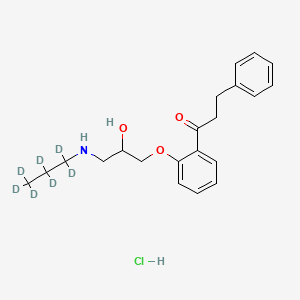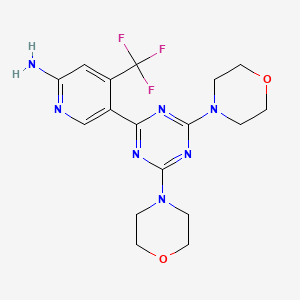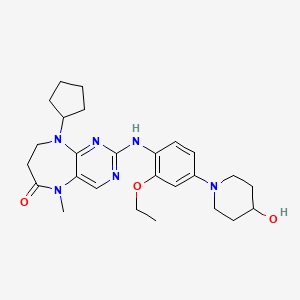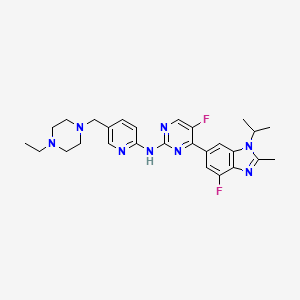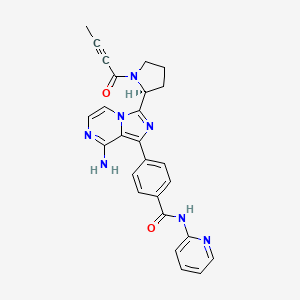
Acalabrutinib
Vue d'ensemble
Description
L'acalabrutinib est un inhibiteur de la tyrosine kinase de Bruton de petite taille, principalement utilisé dans le traitement du lymphome à cellules du manteau, de la leucémie lymphoïde chronique et du lymphome lymphocytaire à petites cellules . Il est commercialisé sous le nom de marque Calquence et a été développé pour être plus puissant et plus sélectif que son prédécesseur, l'ibrutinib .
Applications De Recherche Scientifique
Acalabrutinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of kinase inhibitors.
Biology: Investigated for its role in B-cell receptor signaling pathways.
Industry: Utilized in the development of targeted cancer therapies.
Mécanisme D'action
Target of Action
Acalabrutinib is a highly selective, potent, covalent inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is an essential part of the B-cell receptor signaling pathway, required for the survival and proliferation of normal and malignant B cells . It is a validated target for the treatment of B-cell malignancies .
Mode of Action
Upon oral administration, this compound binds to and irreversibly inhibits the activity of BTK . This prevents the proliferation, trafficking, chemotaxis, and adhesion of B cells . It was rationally designed to be more potent and selective than ibrutinib, theoretically expected to demonstrate fewer adverse effects owing to minimized bystander effects on targets other than BTK .
Biochemical Pathways
This compound’s action leads to an inhibition of the growth of malignant B cells that overexpress BTK . It affects the B-cell receptor signaling pathway proteins and other downstream survival proteins . The on-target pharmacodynamic profile of this compound in CLL lymphocytes was comparable to ibrutinib in measures of this compound-mediated changes in CCL3/CCL4 chemokine production, migration assays, and changes in B-cell receptor signaling pathway proteins .
Pharmacokinetics
This compound has rapid absorption and a short pharmacokinetic half-life . It is taken every 12 hours . This compound’s mean apparent oral clearance (CL/F) is observed to be 159 L/hr with similar pharmacokinetics between patients and healthy subjects, based on population pharmacokinetic analysis . In August 2022, the FDA approved a new tablet formulation of Calquence, enabling the co-administration of this drug with proton pump inhibitors (PPIs).
Result of Action
This compound has shown remarkable efficacy in the treatment of various B-cell malignancies. It has been approved for the treatment of relapsed/refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) in the US in 2017 and 2019, respectively . Recent phase 3 data showed that this compound improved progression-free survival (PFS) compared with rituximab plus idelalisib or rituximab plus bendamustine in patients with relapsed/refractory CLL .
Analyse Biochimique
Biochemical Properties
Acalabrutinib and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . This interaction with BTK is crucial for the role of this compound in biochemical reactions. BTK is a signaling molecule of the B-cell antigen receptor (BCR) and cytokine receptor pathways .
Cellular Effects
This compound has demonstrated higher biochemical and cellular selectivity than other BTK inhibitors . It inhibits cell proliferation, migration, and activation of NF-κB . It also has effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . This inhibition impairs BCR signaling and activation of NF-KB and inhibits cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a tolerable safety profile, with most adverse events being grade 1/2 severity . The discontinuation rate at 12 months was 22% for the weighted this compound cohort vs 31% for the weighted ibrutinib cohort .
Dosage Effects in Animal Models
In animal models, this compound has shown to be well-tolerated, with biological activity observed in all cohorts
Metabolic Pathways
This compound is metabolized in the liver, primarily by CYP3A enzymes . The metabolic pathways of this compound involve several enzymes and cofactors, and it has been found that this compound and its active metabolite, ACP-5862, can interact with these enzymes .
Transport and Distribution
This compound is administered orally and is absorbed rapidly, with peak plasma concentrations occurring within 0.75 to 1 hour post-dose
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to areas where BTK is present, which includes the cytoplasm where BTK is known to play a role in signal transduction pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acalabrutinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La synthèse commence par la préparation du 4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide . Les conditions de réaction impliquent généralement l'utilisation de solvants comme l'acétonitrile et de réactifs tels que le phosphate dihydrogène de potassium .
Méthodes de production industrielle : La production industrielle de l'this compound implique une synthèse à grande échelle utilisant la chromatographie liquide haute performance pour la purification . Le processus est optimisé pour garantir un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité en place .
Analyse Des Réactions Chimiques
Types de réactions : L'acalabrutinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : Implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Utilise généralement des agents réducteurs tels que le borohydrure de sodium.
Substitution : Utilise des nucléophiles comme la méthoxylamine.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et adduits stables .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des inhibiteurs de kinase.
Biologie : Etudié pour son rôle dans les voies de signalisation du récepteur des lymphocytes B.
Industrie : Utilisé dans le développement de thérapies anticancéreuses ciblées.
5. Mécanisme d'action
L'this compound exerce ses effets en formant une liaison covalente avec un résidu cystéine dans le site actif de la tyrosine kinase de Bruton . Cette inhibition empêche l'activation des protéines de signalisation en aval, inhibant finalement la prolifération, le trafic, la chimiotaxie et l'adhésion des lymphocytes B .
Composés similaires :
Ibrutinib : L'inhibiteur de la tyrosine kinase de Bruton de première génération.
Zanubrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton de deuxième génération.
Comparaison : L'this compound est plus sélectif et a moins d'effets hors cible que l'ibrutinib . Il présente également un taux inférieur d'événements indésirables tels que la fibrillation auriculaire et l'hypertension par rapport au zanubrutinib .
L'this compound se distingue par son profil de sécurité amélioré et sa sélectivité plus élevée, ce qui en fait un choix privilégié pour de nombreux patients .
Comparaison Avec Des Composés Similaires
Ibrutinib: The first-generation Bruton tyrosine kinase inhibitor.
Zanubrutinib: Another second-generation Bruton tyrosine kinase inhibitor.
Comparison: Acalabrutinib is more selective and has fewer off-target effects compared to ibrutinib . It also demonstrates a lower rate of adverse events such as atrial fibrillation and hypertension compared to zanubrutinib .
This compound stands out due to its improved safety profile and higher selectivity, making it a preferred choice for many patients .
Propriétés
IUPAC Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026209 | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects. | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1420477-60-6 | |
| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acalabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACALABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


